

In-Depth Technical Guide: Biological Activity of N-Me-Thalidomide 4-fluoride

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Compound of Interest

Compound Name: *N-Me-Thalidomide 4-fluoride*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative biological data for **N-Me-Thalidomide 4-fluoride** is not extensively available in the public domain. This guide provides a comprehensive overview based on the known biological activities of thalidomide and its closely related fluorinated and N-alkylated analogs. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and serve as a foundational resource for the investigation of **N-Me-Thalidomide 4-fluoride**.

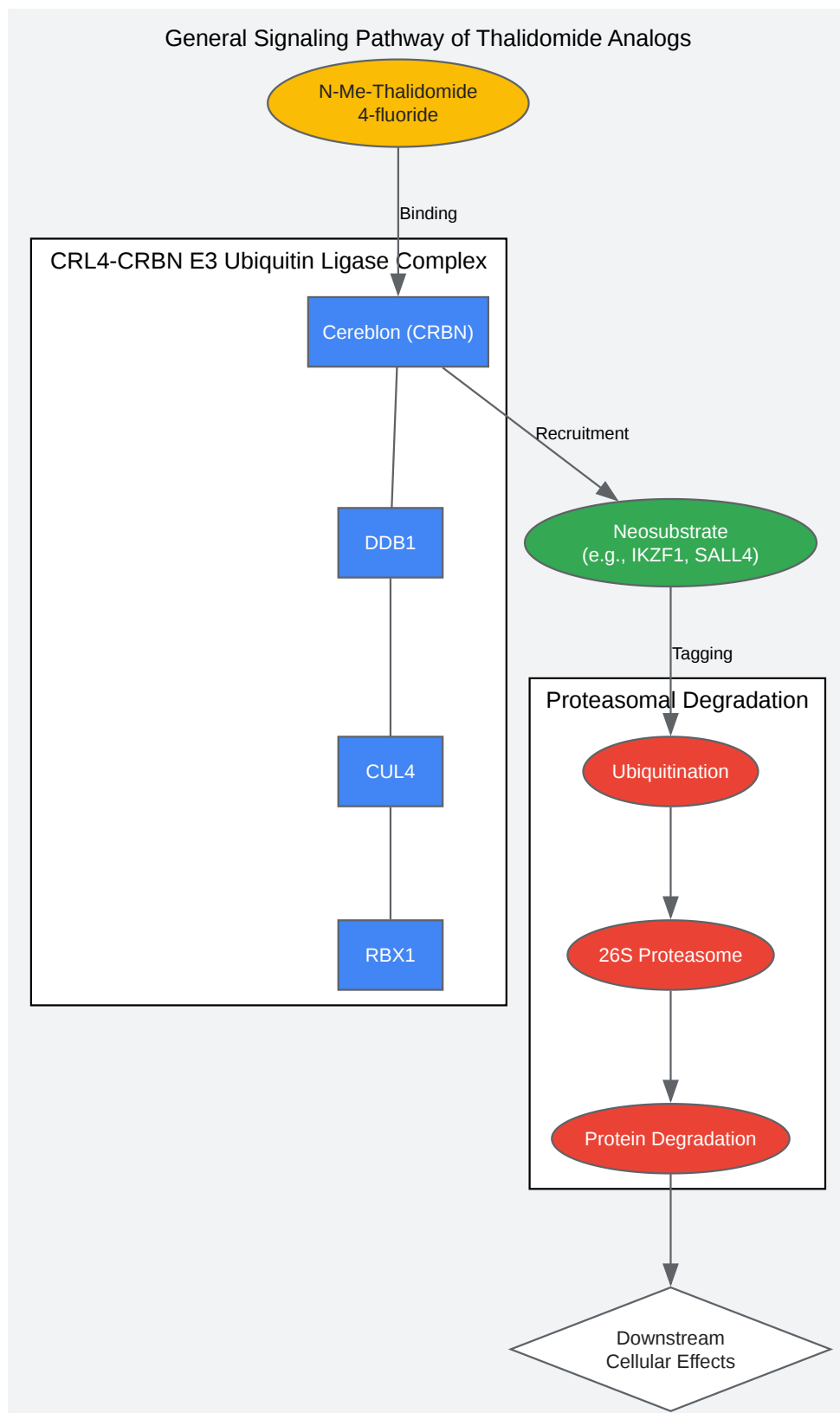
Introduction

N-Me-Thalidomide 4-fluoride is a synthetic derivative of thalidomide, a molecule with a storied history in pharmacology. Like other thalidomide analogs, it is recognized as a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3][4]. Its primary utility in contemporary research lies in its role as a building block for the synthesis of more complex molecules, such as anti-inflammatory agents and Proteolysis Targeting Chimeras (PROTACs), which leverage the CRBN-mediated protein degradation pathway[1][2][3]. The introduction of a methyl group at the N-position of the glutarimide ring and a fluorine atom at the 4-position of the phthalimide ring is

expected to modulate its physicochemical properties and biological activity compared to the parent thalidomide molecule.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The principal mechanism of action for thalidomide and its analogs is the binding to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex[3][5]. This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates." This targeted protein degradation is the basis for the diverse therapeutic and toxicological effects of this class of compounds[6][7].



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CRBN-Mediated Neosubstrate Degradation Pathway.

Quantitative Biological Data (from Related Compounds)

While specific data for **N-Me-Thalidomide 4-fluoride** is not available, the following tables summarize the biological activities of thalidomide and its key fluorinated analogs to provide a comparative context.

Table 1: Cereblon Binding Affinity of Thalidomide Analogs

Compound	IC50 / Ki	Assay Method	Cell Line/System	Reference
Thalidomide	IC50: ~2 μ M	Competitive Binding	U266 Myeloma Extracts	[5][8]
Lenalidomide	IC50: ~2 μ M	Competitive Binding	U266 Myeloma Extracts	[5][8]
Pomalidomide	IC50: <2 μ M	Competitive Binding	U266 Myeloma Extracts	[5][8]
Tetrafluoro-thalidomide	Ki: Single-digit μ M	Microscale Thermophoresis	Recombinant Protein	[9]

Table 2: Anti-proliferative and Anti-angiogenic Activity of Fluorinated Thalidomide Analogs

Compound	Activity	Concentration	Cell Line / Assay	Reference
Tetrafluoro-thalidomide	48% growth reduction	10 μ M	HUVEC	[9]
Tetrafluoro-thalidomide	95% growth reduction	10 μ M	MM1.S	[9]
Tetrafluoro-thalidomide	95.3% inhibition of tube formation	10 μ M	HUVEC Tube Formation Assay	[9]
Thalidomide	No effect on proliferation	100 μ M	HUVEC, MM1.S	[9]
Thalidomide	27.8% inhibition of tube formation	100 μ M	HUVEC Tube Formation Assay	[9]

Table 3: TNF- α Inhibition by Thalidomide and Analogs

Compound	IC50	Cell Line / System	Reference
Thalidomide	5-10 μ g/ml	LPMC from Crohn's disease patients	[10]
(-)-(S)-Thalidomide	More potent at >25 μ g/ml	Stimulated PBMC	[11]
α -fluoro-4-aminothalidomide	830-fold more potent than thalidomide	LPS-stimulated hPBMC	[12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of **N-Me-Thalidomide 4-fluoride**'s biological activity. The following are representative protocols based on established methods for thalidomide analogs.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively determines the binding affinity of a test compound to CRBN by measuring the displacement of a fluorescently labeled tracer.

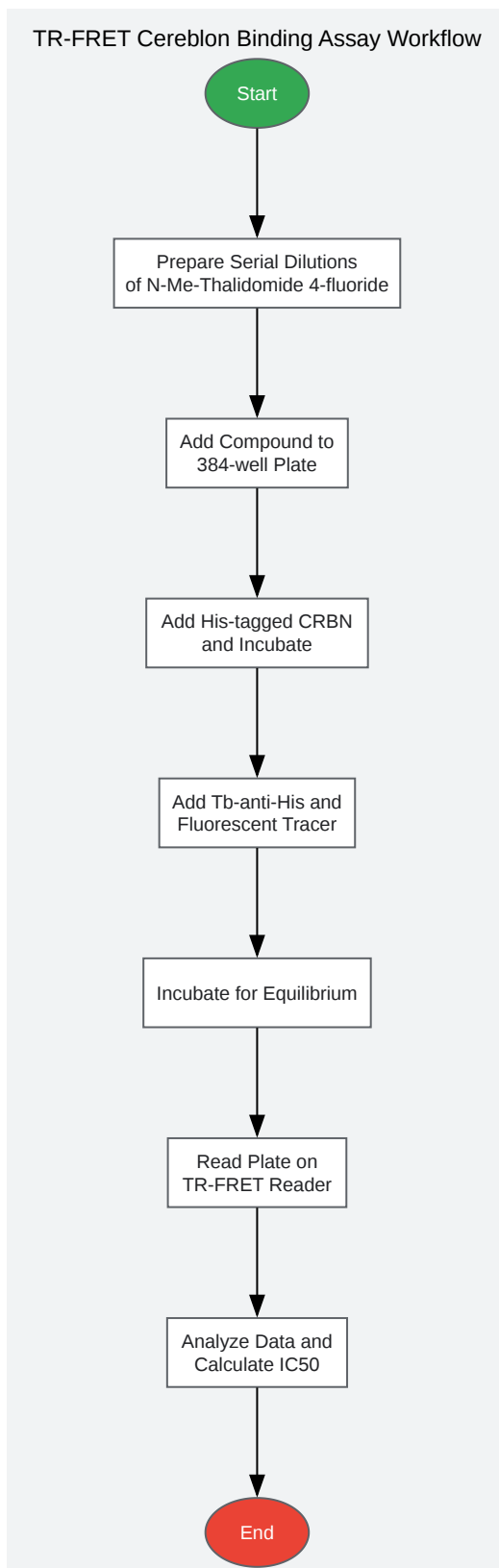
Materials:

- Recombinant His-tagged CRBN
- Tb-conjugated anti-His antibody (donor fluorophore)
- Fluorescently labeled thalidomide analog (e.g., BODIPY-thalidomide) as a tracer (acceptor fluorophore)
- Test compound (**N-Me-Thalidomide 4-fluoride**)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume plates

Procedure:

- Prepare serial dilutions of **N-Me-Thalidomide 4-fluoride** in the assay buffer.
- In a 384-well plate, add the serially diluted test compound.
- Add the His-tagged CRBN protein to each well and incubate for a specified period (e.g., 60 minutes at room temperature) to allow for binding.
- Add a pre-mixed solution of the Tb-anti-His antibody and the fluorescent thalidomide tracer.
- Incubate the plate for a further period (e.g., 2-4 hours at room temperature) to allow the binding to reach equilibrium.
- Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor and acceptor wavelengths.
- The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.

- Plot the FRET ratio against the concentration of **N-Me-Thalidomide 4-fluoride** to determine the IC50 value.



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Workflow for TR-FRET Cereblon Binding Assay.

Neosubstrate Degradation Assay (Western Blot)

This assay determines the ability of the test compound to induce the degradation of known CRBN neosubstrates, such as IKZF1 (Ikaros) or SALL4.

Materials:

- Human cell line expressing the neosubstrate of interest (e.g., MM1.S for IKZF1)
- Test compound (**N-Me-Thalidomide 4-fluoride**)
- Cell lysis buffer
- Primary antibodies against the neosubstrate and a loading control (e.g., β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Culture the cells to the desired confluency.
- Treat the cells with various concentrations of **N-Me-Thalidomide 4-fluoride** for a specified time (e.g., 24 hours).
- Lyse the cells and determine the total protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate.

- Quantify the band intensities and normalize to the loading control.
- A decrease in the neosubstrate band intensity indicates compound-induced degradation.

TNF- α Secretion Assay (ELISA)

This assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF- α) secretion from immune cells.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- Lipopolysaccharide (LPS) to stimulate TNF- α production
- Test compound (**N-Me-Thalidomide 4-fluoride**)
- TNF- α ELISA kit

Procedure:

- Isolate PBMCs from healthy donor blood.
- Pre-incubate the PBMCs with various concentrations of **N-Me-Thalidomide 4-fluoride** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 $\mu\text{g}/\text{mL}$) for a specified time (e.g., 18-24 hours).
- Collect the cell culture supernatants.
- Measure the concentration of TNF- α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- A reduction in the TNF- α concentration in the presence of the test compound indicates inhibitory activity.

Expected Biological Profile and Significance

Based on the data from related analogs, **N-Me-Thalidomide 4-fluoride** is anticipated to be an active ligand of CRBN. The N-methylation may alter its cell permeability and metabolic stability, while the 4-fluoro substitution on the phthalimide ring has been shown in some analogs to enhance anti-angiogenic and anti-proliferative activities[9]. It is plausible that **N-Me-Thalidomide 4-fluoride** will exhibit immunomodulatory effects, including the inhibition of TNF- α production[11][12].

The primary application of **N-Me-Thalidomide 4-fluoride** in drug discovery is as a CRBN-recruiting moiety in the design of PROTACs. The affinity of this "warhead" for CRBN is a critical determinant of the resulting PROTAC's efficacy in degrading the target protein. Therefore, a thorough characterization of its binding affinity and cellular activity is paramount for its effective use in the development of novel therapeutics.

Conclusion

N-Me-Thalidomide 4-fluoride is a valuable chemical tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. While direct and detailed biological data for this specific molecule are sparse in the public literature, the extensive knowledge base for thalidomide and its analogs provides a strong framework for its investigation. The experimental protocols outlined in this guide offer a clear path for the comprehensive characterization of its biological activity, which is essential for its application in the development of next-generation therapeutics. Further studies are warranted to elucidate the precise quantitative effects of the combined N-methylation and 4-fluorination on the biological profile of the thalidomide scaffold.

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